molecular formula C8H15N B14637160 1-Propyl-1,2,3,6-tetrahydropyridine CAS No. 53385-78-7

1-Propyl-1,2,3,6-tetrahydropyridine

Cat. No.: B14637160
CAS No.: 53385-78-7
M. Wt: 125.21 g/mol
InChI Key: JKNMIYYXZPLHJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate, propylamine, and ethyl acetoacetate in a one-pot synthesis . This method typically requires refluxing the reactants in a suitable solvent such as acetone.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

1-Propyl-1,2,3,6-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it can interact with monoamine oxidase enzymes, leading to the formation of neurotoxic metabolites. This interaction is particularly relevant in the context of neurodegenerative diseases such as Parkinson’s disease .

Comparison with Similar Compounds

Uniqueness: 1-Propyl-1,2,3,6-tetrahydropyridine is unique due to its specific propyl substitution, which influences its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

CAS No.

53385-78-7

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-propyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C8H15N/c1-2-6-9-7-4-3-5-8-9/h3-4H,2,5-8H2,1H3

InChI Key

JKNMIYYXZPLHJO-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC=CC1

Origin of Product

United States

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